molecular formula C10H6Cl2 B11900644 1,7-Dichloronaphthalene CAS No. 2050-73-9

1,7-Dichloronaphthalene

Cat. No.: B11900644
CAS No.: 2050-73-9
M. Wt: 197.06 g/mol
InChI Key: VQBIYCQGHAHVPN-UHFFFAOYSA-N
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Description

1,7-Dichloronaphthalene: is an organic compound with the molecular formula C₁₀H₆Cl₂ . It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 7 positions on the naphthalene ring. This compound is known for its distinct chemical properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Dichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out at elevated temperatures to ensure the substitution of chlorine atoms at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1,7-Dichloronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Naphthoquinones and other oxidized derivatives.

    Reduction Products: Dechlorinated naphthalene derivatives.

Scientific Research Applications

1,7-Dichloronaphthalene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,7-dichloronaphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison: 1,7-Dichloronaphthalene is unique due to the specific positions of the chlorine atoms on the naphthalene ring. This positional difference can significantly influence its chemical reactivity and physical properties compared to other dichloronaphthalene isomers. For example, the 1,7-isomer may exhibit different substitution patterns and reactivity compared to the 1,6- or 1,8-isomers .

Properties

CAS No.

2050-73-9

Molecular Formula

C10H6Cl2

Molecular Weight

197.06 g/mol

IUPAC Name

1,7-dichloronaphthalene

InChI

InChI=1S/C10H6Cl2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H

InChI Key

VQBIYCQGHAHVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)Cl

Origin of Product

United States

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